N-butyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Description
N-butyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various substituents. It has garnered significant interest in the scientific community due to its diverse applications in medicinal chemistry, biology, and industrial processes.
Properties
Molecular Formula |
C17H25N3O3S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-butyl-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C17H25N3O3S/c1-5-6-9-18-17(21)14-7-8-15-16(10-14)24(22,23)19-13(4)20(15)11-12(2)3/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,18,21) |
InChI Key |
OBJAQOSIPNFCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)N(C(=NS2(=O)=O)C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a substituted aniline with a sulfonamide derivative under acidic conditions.
Introduction of Substituents: The next step involves the introduction of the butyl, isobutyl, and methyl groups at specific positions on the benzothiadiazine ring. This can be accomplished through alkylation reactions using appropriate alkyl halides and strong bases.
Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 7th position of the benzothiadiazine ring. This can be achieved through the reaction of the intermediate compound with a suitable amine derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzothiadiazine derivatives.
Scientific Research Applications
N-butyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its ability to modulate biological targets. It has shown promise in the treatment of conditions like hypertension, diabetes, and cancer.
Biology: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor modulation.
Industrial Applications: The compound is utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-butyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, leading to downstream signaling events that result in physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: The parent compound without the butyl, isobutyl, and methyl substituents.
4H-1,2,4-Benzothiadiazine-7-carboxamide 1,1-dioxide: A similar compound with different substituents at specific positions.
Uniqueness
N-butyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s binding affinity to molecular targets, improve its pharmacokinetic properties, and increase its stability under various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
